molecular formula C22H32NOPS B12499172 N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide

Cat. No.: B12499172
M. Wt: 389.5 g/mol
InChI Key: BBPMRIDBKUKROD-UHFFFAOYSA-N
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Description

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide is a complex organic compound that features both phosphine and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphine intermediate. This intermediate is then reacted with a sulfinamide derivative under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines .

Scientific Research Applications

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the sulfinamide group can provide additional coordination sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide is unique due to the presence of both phosphine and sulfinamide groups, which provide a combination of strong electron-donating properties and additional coordination sites. This dual functionality enhances its versatility and effectiveness in various catalytic and coordination chemistry applications .

Properties

Molecular Formula

C22H32NOPS

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C22H32NOPS/c1-21(2,3)20(23-26(24)22(4,5)6)17-25(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,23H,17H2,1-6H3

InChI Key

BBPMRIDBKUKROD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NS(=O)C(C)(C)C

Origin of Product

United States

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